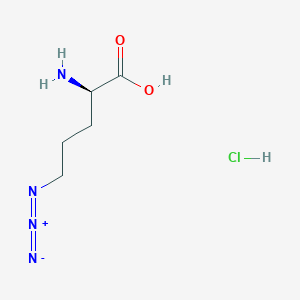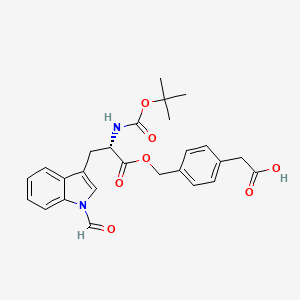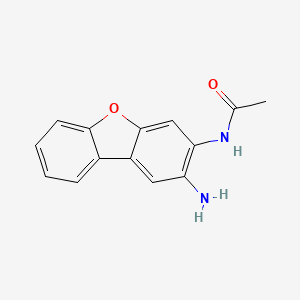
2-(4-Ethoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxycarbonylphenyl)phenol (4-EPCP) is a type of phenol compound that has many potential applications in scientific research. It is an aromatic compound that is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-Ethoxycarbonylphenyl)phenol, 95% is widely used in scientific research due to its ability to act as a catalyst in a variety of reactions. It has been used in the synthesis of a variety of compounds, including drugs and other pharmaceuticals. It has also been used in the synthesis of dyes, fragrances, and other materials. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% has been used in the synthesis of polymers and other materials for use in the electronics industry.
Mecanismo De Acción
2-(4-Ethoxycarbonylphenyl)phenol, 95% acts as a catalyst in a variety of reactions due to its ability to form hydrogen bonds with other molecules. This allows it to act as a bridge between two molecules, allowing them to react with each other. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% can act as a proton donor, allowing it to facilitate the transfer of protons between two molecules.
Biochemical and Physiological Effects
2-(4-Ethoxycarbonylphenyl)phenol, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% has been shown to have anti-bacterial and anti-fungal properties. It has also been shown to have a protective effect against certain types of toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Ethoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to store and handle. Additionally, it is a relatively inexpensive compound that is widely available. However, 2-(4-Ethoxycarbonylphenyl)phenol, 95% can be toxic in high concentrations and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(4-Ethoxycarbonylphenyl)phenol, 95%. One potential application is in the synthesis of new drugs and pharmaceuticals. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used in the synthesis of new materials for use in the electronics industry. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used to develop new methods of synthesizing existing compounds, such as dyes, fragrances, and other materials. Finally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used to develop new methods of synthesizing polymers and other materials.
Métodos De Síntesis
2-(4-Ethoxycarbonylphenyl)phenol, 95% can be synthesized through a variety of methods. The most commonly used method involves the reaction of 4-ethoxycarbonylphenol with a base such as potassium hydroxide. This reaction produces 2-(4-Ethoxycarbonylphenyl)phenol, 95% as a white solid. Other methods of synthesis include the reaction of 4-ethoxycarbonylphenol with a catalytic amount of sulfuric acid, the reaction of 4-ethoxycarbonylphenol with an alkyl halide, and the reaction of 4-ethoxycarbonylphenol with an aldehyde or ketone.
Propiedades
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETNFNRANOTFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672972 |
Source


|
| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxycarbonylphenyl)phenol | |
CAS RN |
1209444-83-6 |
Source


|
| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
